![molecular formula C26H25N3O3S B2499350 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 897487-92-2](/img/structure/B2499350.png)
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
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Description
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Cytotoxic Activity
The benzothiazole scaffold has been extensively studied for its antitumor properties. Researchers have synthesized derivatives with potential cytotoxic effects on various cancer cell lines. For instance, reports the cytotoxicity of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides against prostate cancer cells. Investigating the antitumor potential of our compound could yield valuable insights.
COX-1 Inhibition
Thiazole derivatives have been evaluated for their COX-1 inhibitory activity. Although specific data on our compound are lacking, assessing its COX-1 inhibition potential could provide insights into its anti-inflammatory effects .
Positive Allosteric Modulation of M4 Receptors
Interestingly, our compound shares structural similarities with ML293, a positive allosteric modulator of M4 receptors . M4 receptors play a role in cognitive function and may be relevant in neuropsychiatric disorders. Investigating our compound’s effects on M4 receptors could be enlightening.
properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18-11-12-22(31-2)23-24(18)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-21(17-19)32-20-8-4-3-5-9-20/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJOUFGHKOSBJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone |
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